2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide

Catalog No.
S6768868
CAS No.
887217-53-0
M.F
C22H26N4O
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4...

CAS Number

887217-53-0

Product Name

2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C22H26N4O/c1-2-16-9-11-18(12-10-16)23-21(27)15-26-13-5-6-17(14-26)22-24-19-7-3-4-8-20(19)25-22/h3-4,7-12,17H,2,5-6,13-15H2,1H3,(H,23,27)(H,24,25)

InChI Key

ZMUKPRMNGMTNNZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C3=NC4=CC=CC=C4N3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C3=NC4=CC=CC=C4N3

While the individual components of the molecule have established research applications, there is no documented research specifically focused on this compound.

  • 1,3-Benzodiazole: This heterocyclic ring structure is present in various pharmaceuticals, but research on the specific 2-yl substitution is limited [].
  • Piperidine: This six-membered ring is a common scaffold in medicinal chemistry, but research on this particular derivative with a 1-(1H-1,3-benzodiazol-2-yl) substitution is absent [].
  • N-(4-ethylphenyl)acetamide: This functional group combination appears in some patent applications, but not in the context of the complete molecule of interest [].

The compound 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic organic molecule characterized by a complex structure that incorporates both a piperidine ring and a benzodiazole moiety. Its molecular formula is C18H24N4OC_{18}H_{24}N_{4}O, with a molecular weight of approximately 320.42 g/mol. The compound features a piperidine group substituted at the nitrogen with a benzodiazole, which is known for its pharmacological relevance, and an acetamide functional group linked to an ethylphenyl substituent. This unique combination of structural elements suggests potential biological activity, particularly in medicinal chemistry.

The reactivity of 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide can be attributed to its functional groups. Key reactions include:

  • Acylation: The acetamide group can undergo acylation reactions, potentially forming more complex derivatives.
  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: The acetamide bond may hydrolyze under acidic or basic conditions, releasing the corresponding amine and acetic acid.

These reactions can be utilized in synthetic pathways to create analogs or derivatives with altered pharmacological properties.

Research indicates that compounds similar to 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide exhibit various biological activities. These may include:

  • Anticancer Properties: Benzodiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuropharmacological Effects: The piperidine structure is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
  • Antimicrobial Activity: Some related compounds have demonstrated effectiveness against bacterial and fungal pathogens.

The specific biological activity of this compound would require empirical investigation through pharmacological assays.

The synthesis of 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions:

  • Formation of the Benzodiazole: Starting from appropriate precursors, the benzodiazole ring can be synthesized using cyclization reactions.
  • Piperidine Attachment: The piperidine ring can be introduced via nucleophilic substitution on an activated benzodiazole derivative.
  • Acetamide Formation: Finally, the acetamide group is introduced through acylation of the piperidine nitrogen with an appropriate acetic acid derivative.

Each step may require optimization for yield and purity.

Given its structural characteristics, 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting various diseases due to its anticipated biological activities.
  • Research Tools: In studies investigating the mechanisms of action of benzodiazole and piperidine derivatives in biological systems.

Interaction studies are crucial for understanding how 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide interacts with biological targets. These may include:

  • Receptor Binding Assays: To evaluate affinity and selectivity towards specific receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition Studies: To determine if the compound inhibits key enzymes involved in disease pathways.

Such studies would provide insight into its pharmacodynamics and potential therapeutic uses.

Several compounds share structural features with 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-[2-(piperidin-1-yloxy)ethyl]-1H-benzimidazolPiperidine and benzimidazoleAntimicrobial
4-(piperidin-1-yloxy)-benzamidePiperidine and amideAnticancer
2-[4-(piperidinyl)]benzothiazolePiperidine and thiazoleNeuroactive

Uniqueness

The uniqueness of 2-[3-(1H-1,3-benzodiazol-2-y)piperidin-1-y]-N-(4-ethylphenyl)acetamide lies in its specific combination of a benzodiazole moiety with an ethylphenyl substituent on the acetamide group. This particular arrangement may confer distinct pharmacological properties not found in other similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

362.21066147 g/mol

Monoisotopic Mass

362.21066147 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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